![molecular formula C15H14N4O4 B5739584 N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide
Overview
Description
N-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide, also known as NPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the metabolism of drugs and other compounds. Specifically, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other xenobiotics in the liver and other tissues.
Biochemical and Physiological Effects:
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of inflammatory responses. Additionally, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide is relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one limitation of using N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide, including:
1. Investigation of the structure-activity relationship of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide and its analogs to identify more potent and selective inhibitors of cytochrome P450 enzymes.
2. Development of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide-based drug delivery systems for targeted delivery of drugs to specific tissues or cells.
3. Investigation of the potential therapeutic applications of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide in cancer, inflammation, and other diseases.
4. Study of the pharmacokinetics and pharmacodynamics of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide to optimize its use as a research tool and potential therapeutic agent.
5. Investigation of the potential interactions between N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide and other drugs or compounds, particularly those that are metabolized by cytochrome P450 enzymes.
Conclusion:
In conclusion, N-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide, or N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide may lead to the development of new drugs and therapies for a variety of diseases and conditions.
Synthesis Methods
The synthesis of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide involves the reaction of 4-nitrophenylpropanoic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide in high yield and purity.
Scientific Research Applications
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide has been used as a tool to study the structure and function of proteins, specifically enzymes that are involved in the metabolism of drugs and other compounds. In pharmacology, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug delivery systems.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-nitrophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10(11-4-6-13(7-5-11)19(21)22)15(20)23-18-14(16)12-3-2-8-17-9-12/h2-10H,1H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARBBXWEPWNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CN=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CN=CC=C2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(4-nitrophenyl)propanoate |
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